molecular formula C15H9F6NO2 B1619054 N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid CAS No. 23917-95-5

N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid

Cat. No.: B1619054
CAS No.: 23917-95-5
M. Wt: 349.23 g/mol
InChI Key: WVUIRBFRXSXENX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) name 2-[3,5-bis(trifluoromethyl)anilino]benzoic acid, which describes its structural components systematically. The compound is registered with the Chemical Abstracts Service under CAS number 23917-95-5, providing a unique identifier for this specific chemical entity.

Structurally, the compound consists of an anthranilic acid moiety (2-aminobenzoic acid) where the amino group is substituted with a 3,5-bis(trifluoromethyl)phenyl group. This creates a secondary amine linkage between the two aromatic rings, with the carboxylic acid function positioned ortho to this connection point.

The molecular formula of this compound is C15H9F6NO2, indicating its composition of 15 carbon atoms, 9 hydrogen atoms, 6 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. Its molecular weight is calculated as 349.23 grams per mole.

Several chemical identifiers provide standardized representations of this compound:

  • SMILES notation: C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
  • InChI: InChI=1S/C15H9F6NO2/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-12-4-2-1-3-11(12)13(23)24/h1-7,22H,(H,23,24)
  • InChIKey: WVUIRBFRXSXENX-UHFFFAOYSA-N

The compound has several recognized synonyms, including:

  • Benzoic acid, 2-((3,5-bis(trifluoromethyl)phenyl)amino)-
  • N-(3,5-Bis-trifluoromethylphenyl)anthranilic acid
  • 2-[(3,5-Bis(trifluoromethyl)phenyl)amino]benzoic acid

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C15H9F6NO2
Molecular Weight 349.23 g/mol
Melting Point 195-197°C (in ethanol)
Physical State Solid
Solubility Soluble in organic solvents
pKa (predicted) 3.63±0.36
Density (predicted) 1.485±0.06 g/cm³
Boiling Point (predicted) 346.7±42.0°C

Historical Development and Discovery

The development of this compound builds upon the rich history of anthranilic acid chemistry. Anthranilic acid itself has significant historical importance, having been first isolated through the degradation of indigo dye in the 19th century.

Carl Julius Fritzsche performed pioneering work in 1840-1841, extracting and crystallizing two acids from the products of reacting indigo dye with caustic potash. He named these compounds "chrysanilic" and "anthranilic" acids based on their colors before purification (golden yellow and black, respectively) and their derivation from the plant "anil" (Indigofera suffruticosa). While chrysanilic acid was later identified as ortho-carboxy anil of indoxyl-2-aldehyde in 1910, anthranilic acid was correctly identified much earlier, in 1843 by Cahours.

The industrial production of anthranilic acid evolved significantly over time. Modern methods typically start from phthalic anhydride, which undergoes amination followed by a Hofmann rearrangement of the amide group induced by hypochlorite. This process represents a more efficient pathway compared to the historical degradation of natural indigo.

C₆H₄(CO)₂O + NH₃ + NaOH → C₆H₄(C(O)NH₂)CO₂Na + H₂O
C₆H₄(C(O)NH₂)CO₂Na + HOCl → C₆H₄NH₂CO₂H + NaCl + CO₂

The specific development of this compound is part of the broader evolution of fluorinated organic compounds, which gained significant momentum in the latter half of the 20th century. The introduction of trifluoromethyl groups into organic molecules represented an important advancement in both medicinal and agricultural chemistry, as researchers recognized the unique properties that fluorine substitution confers on organic molecules.

While the specific first synthesis of this compound is not clearly documented in the available historical literature, this compound has been registered in chemical databases for several decades, indicating its established position in the repertoire of fluorinated organic compounds.

Significance in Modern Organic Chemistry

This compound holds considerable significance in modern organic chemistry for several reasons, primarily related to the unique properties conferred by its structural features.

The presence of two trifluoromethyl groups in the 3,5-positions of the phenyl ring creates a highly electron-deficient aromatic system. This electronic configuration significantly influences the reactivity and properties of the molecule. Trifluoromethyl groups are known to be strongly electron-withdrawing through inductive effects while being weakly electron-donating through resonance. This dual nature makes trifluoromethylated compounds valuable in designing molecules with specific electronic properties.

In the field of medicinal chemistry, trifluoromethyl-containing compounds have become increasingly important. According to research findings, approximately 10% of all marketed pharmaceuticals contain at least one fluorine atom, and this proportion continues to rise. A review of recently approved drugs highlights the growing significance of trifluoromethyl groups in pharmaceutical development. The incorporation of trifluoromethyl groups often enhances metabolic stability, increases lipophilicity, and improves binding selectivity to biological targets.

The anthranilic acid core itself is a versatile building block in organic synthesis. It serves as a precursor to various heterocyclic systems, including quinazolinones, benzoxazinones, and quinolines. When combined with the unique electronic and steric properties imparted by the 3,5-bis(trifluoromethyl)phenyl substituent, this compound becomes a specialized synthetic intermediate for the preparation of more complex molecular architectures.

Table 2: Applications of this compound in Modern Organic Chemistry

Application Area Relevance Supporting Evidence
Pharmaceutical Development Intermediate in the synthesis of potential pharmaceutical agents Serves as a key intermediate in synthesizing pharmaceuticals targeting inflammatory diseases and pain management
Agricultural Chemistry Precursor in agrochemical development Used in the formulation of agrochemicals for pest control while minimizing environmental impact
Materials Science Component in specialty polymers Explored for potential in developing advanced materials with enhanced thermal and chemical resistance
Analytical Chemistry Reagent for specific chemical transformations Acts as a reagent in analytical methods for detection and quantification of chemical substances
Fluorine Chemistry Research Model compound for studying effects of trifluoromethyl substitution Valuable in studies investigating properties and applications of fluorinated organic compounds

The compound's commercial availability from multiple chemical suppliers indicates its practical utility in research and development contexts. It is listed in chemical databases and patent literature, suggesting its recognized value in the chemical community.

The growing interest in fluorinated compounds in general, and trifluoromethyl-containing compounds in particular, positions this compound as a compound of continuing relevance in contemporary organic chemistry research. As our understanding of structure-property relationships in fluorinated compounds advances, this compound may find new applications in areas ranging from material science to medicinal chemistry.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO2/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-12-4-2-1-3-11(12)13(23)24/h1-7,22H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUIRBFRXSXENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178630
Record name N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23917-95-5
Record name N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023917955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with anthranilic acid under specific conditions. One common method includes the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile in the presence of potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) to yield the corresponding benzamide intermediate . This intermediate is then reacted with anthranilic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of efficient catalysts and controlled reaction environments to facilitate the conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Anti-inflammatory Applications

N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid exhibits notable anti-inflammatory properties. Research indicates that compounds in this class can inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in inflammatory responses. In vitro studies have demonstrated that derivatives of this compound can block the synthesis of matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of cartilage in osteoarthritis (OA) models .

Case Study: Efficacy in Osteoarthritis Models

  • Model Used : Monoiodoacetic acid (MIA) and medial meniscal tear/medial collateral ligament tear (MMT/MCLT) rat models.
  • Endpoints : Histopathological analysis and pain behavior assessment.
  • Findings : Compounds derived from this compound showed reduced inflammation and improved joint function compared to controls .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may interfere with cancer cell proliferation by modulating various signaling pathways associated with cell survival and apoptosis. The trifluoromethyl groups enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Case Study: Inhibition of Cancer Cell Lines

  • Cell Lines Tested : HeLa cells and other carcinoma cell lines.
  • Mechanism : Induction of apoptosis via mitochondrial pathways.
  • Results : Significant reduction in cell viability was observed at specific concentrations, indicating potential as an anticancer agent .

Catalytic Applications

This compound has been explored as a catalyst in organic synthesis. Its ability to form thiourea derivatives has been leveraged to facilitate oxime ligation reactions, which are critical in the synthesis of complex organic molecules.

Case Study: Thiourea Catalysts Development

  • Methodology : Direct amidation reactions using 3,5-bis(trifluoromethyl)benzylamine.
  • Outcomes : Efficient formation of fatty acid amides under mild conditions with high yields .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of high-performance polymers and coatings. Its fluorinated structure contributes to enhanced chemical resistance and thermal stability.

Research Insights

  • Fluorinated compounds are known for their low surface energy, making them ideal for non-stick coatings.
  • The incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties and durability .

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(4-Trifluoromethylphenyl)anthranilic Acid (CAS 57975-93-6)

  • Structural Difference : The trifluoromethyl group is located at the para position of the phenyl ring instead of the 3,5-positions.

2-[[3,5-Bis(trifluoromethyl)phenyl]amino]benzoic Acid (CAS 23917-95-5)

  • Structural Difference: The amino group is directly linked to the anthranilic acid’s benzene ring, unlike the N-substituted structure of the parent compound.
  • Impact : Altered electronic properties may influence acidity (pKa) and coordination behavior in metal-organic frameworks (MOFs) or catalysis .

Bis(trifluoromethyl)phenyl-Containing Compounds

3,5-Bis(trifluoromethyl)benzoic Acid (CAS 725-89-3)

  • Structural Difference : Replaces the anthranilic acid moiety with a simple benzoic acid group.
  • Physical Properties : Melting point (140–144°C) and high purity (>95% by HPLC) make it a standard for quantitative NMR analysis .
  • Applications : Widely used as a ligand in catalysis and as a building block for agrochemicals.

3,5-Bis(trifluoromethyl)acetophenone (CAS 30071-93-3)

  • Structural Difference : Contains a ketone group instead of a carboxylic acid.
  • Reactivity : The electron-withdrawing trifluoromethyl groups enhance electrophilicity, facilitating nucleophilic additions in synthetic chemistry .

Complex Derivatives with Pharmacological Relevance

N-(3,5-Bis(trifluoromethyl)benzyl)-N-((5′-isopropyl-2′-methoxy-phenyl)methyl)azetidin-3-amine Esters (Compounds 36, 37)

  • Structural Features : Incorporate azetidine and ester functionalities.
  • Properties :
    • Compound 36: 69.3% yield, HPLC retention time 11.763 min.
    • Compound 37: 73.6% yield, HPLC retention time 16.003 min.
  • Significance : Extended retention times suggest higher hydrophobicity, likely influencing blood-brain barrier penetration in CNS-targeted drugs .

N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenylimidazol-2-amine

  • Structural Features : Chiral imidazole core with diphenyl substituents.
  • Applications : Used as a ligand in asymmetric catalysis, with enantiomers priced at JPY 41,600 per 100 mg due to high stereoselectivity .

Data Tables

Table 2: Flow Properties of Salts (Angle of Repose)

Compound/Salt Angle of Repose (°) Reference
3,5-Bis(trifluoromethyl)-N-[4-methylphenyl]-benzamide (base) 41.57
Tosylate salt of above 30.74

Key Research Findings

  • Synthetic Advantages : The parent compound’s synthesis (via condensation) is scalable and adaptable for salt formation, critical for pharmaceutical formulation .
  • Biological Activity : Derivatives like Compound 40 (70.5% yield, 8.776 min HPLC) show promise in kinase inhibition due to the tetrazole moiety’s hydrogen-bonding capacity .
  • Material Science : 3,5-Bis(trifluoromethyl)benzoic acid’s high purity (>95%) ensures reliability in quantitative NMR standards, aiding drug development .

Biological Activity

N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

This compound is a derivative of anthranilic acid, which has been recognized for its various pharmacological properties. The incorporation of trifluoromethyl groups is known to enhance the compound's biological activity and pharmacokinetic profile. This compound has been evaluated for its antitubercular activity and antimicrobial properties against drug-resistant bacteria.

2. Synthesis

The compound can be synthesized through various methods, typically involving the reaction of anthranilic acid with 3,5-bis(trifluoromethyl)benzoyl chloride or similar derivatives. A notable method includes a solvent-free direct amidation reaction that yields moderate to high purity levels.

3.1 Antitubercular Activity

Research has demonstrated that anthranilic acid derivatives exhibit significant inhibition of the enzyme MabA (FabG1), which is crucial in the fatty acid synthesis pathway of Mycobacterium tuberculosis. The compound this compound was shown to have an IC50 value indicative of effective inhibition (IC50 ~ 38 µM) against MabA, highlighting its potential as an antitubercular agent .

3.2 Antimicrobial Properties

The antimicrobial efficacy of N-(3,5-bis(trifluoromethyl)phenyl) derivatives has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that these compounds possess minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL, showcasing their potential in treating infections caused by resistant strains .

4. Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of anthranilic acid derivatives. Modifications in the carboxylic acid moiety significantly affect the potency and selectivity of the compounds. For instance:

Compound ModificationIC50 (µM)Notes
Original Anthranilic Acid>333No significant activity
Trifluoromethyl Substitution38 ± 6Enhanced binding to MabA
Carboxamide Replacement>333Decreased activity

These findings suggest that maintaining certain structural features while modifying others can lead to improved biological profiles.

5.1 Efficacy in Vivo

In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects in models of arthritis and other inflammatory diseases. The compound was found to inhibit matrix metalloproteinase-13 (MMP-13), which plays a critical role in cartilage degradation .

5.2 Toxicity Assessment

Toxicological evaluations have shown that while the compound exhibits potent biological activities, it also necessitates careful assessment due to potential cytotoxic effects observed in vitro on synovial and cartilage cells .

6. Conclusion

This compound represents a promising candidate for further development in therapeutic applications targeting tuberculosis and resistant bacterial infections. Its unique structural features contribute significantly to its biological activity, warranting additional research into its mechanisms and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions between anthranilic acid derivatives and 3,5-bis(trifluoromethyl)phenyl reagents. For example, anthranilic acid analogs react with 3,5-bis(trifluoromethyl)phenyl isocyanate or boronic acid under anhydrous conditions, often using catalysts like palladium in Suzuki-Miyaura cross-coupling reactions . Acetic anhydride or benzoyl chloride may serve as acylating agents to activate intermediates, followed by coupling with primary amines to form quinazolinone derivatives (e.g., compounds 6a–f in ).

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and trifluoromethyl group integration.
  • Mass spectrometry (HRMS) for molecular weight verification .
  • X-ray crystallography (where feasible) to resolve stereochemical configurations, as seen in related urea-thiourea derivatives .
  • HPLC purity analysis (>97% by GC/HPLC) ensures batch consistency .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .
  • Avoid inhalation; if exposed, administer oxygen and seek medical attention .
  • Store in sealed containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its pharmacological properties?

  • Methodological Answer :

  • Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving membrane permeability .
  • Substitution at the anthranilic acid’s 2-position (e.g., bromine or carboxyl groups) modulates analgesic and anti-inflammatory activity, as demonstrated in quinazolinone derivatives .
  • Chiral urea/thiourea derivatives (e.g., ) exhibit stereospecific binding to targets like TRPM channels, validated via electrophysiology and calcium flux assays .

Q. What in vitro models are used to evaluate its biological activity?

  • Methodological Answer :

  • TRPM channel modulation : Use HEK293 cells transfected with TRPM2/TRPM8 plasmids. Activity is measured via calcium imaging or patch-clamp electrophysiology with inhibitors like BTP2 .
  • Anti-inflammatory assays : LPS-induced TNF-α/IL-6 secretion in RAW264.7 macrophages, compared to indomethacin .
  • Analgesic screening : Formalin-induced paw licking in murine models, with dose-response curves relative to acetyl salicylic acid .

Q. How can computational methods optimize its pharmacokinetic profile?

  • Methodological Answer :

  • Molecular docking (AutoDock, Schrödinger) predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or TRPM channels .
  • ADMET prediction (SwissADME, pkCSM) assesses logP (lipophilicity), CYP450 metabolism, and BBB penetration. Adjustments (e.g., adding polar groups) reduce hepatotoxicity risks .

Q. What analytical techniques quantify its stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis (0.1M HCl/NaOH), oxidative (H₂O₂), and thermal stress (40–60°C). Monitor degradation via UPLC-MS .
  • Plasma stability assays : Incubate with rat/human plasma (37°C, 1–24 hrs) and measure intact compound levels using LC-MS/MS .

Data Contradictions & Research Gaps

Q. How do discrepancies in bioactivity data between structural analogs inform future studies?

  • Methodological Answer :

  • Example : Quinazolinone derivatives with bromine substitutions (e.g., compound 7 in ) show higher anti-inflammatory activity than carboxyl-substituted analogs. This suggests halogen bonding enhances target engagement.
  • Resolution : Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate substituent effects .

Q. Why do stereoisomers of urea derivatives exhibit divergent pharmacological profiles?

  • Methodological Answer :

  • (1R,2R)- vs. (1S,2S)-cyclohexyl urea isomers ( ) show varying TRPM8 inhibition due to steric hindrance in the binding pocket.
  • Solution : Use chiral HPLC to separate enantiomers and test each in functional assays .

Tables

Property Value/Method Reference
Molecular Weight 301.19 g/mol (C₁₁H₉F₆NO₂)
LogP (Predicted) 3.8 ± 0.2 (SwissADME)
Synthetic Yield 65–78% (Suzuki-Miyaura coupling)
TRPM8 IC₅₀ 1.2 µM (thiourea derivative, )

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid
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N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid

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